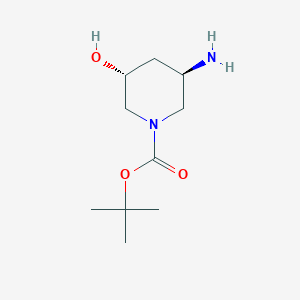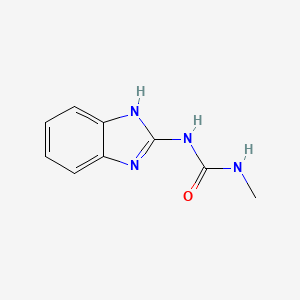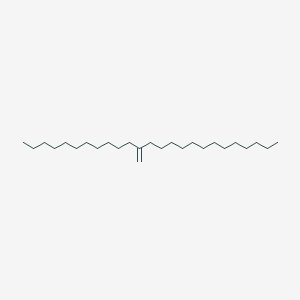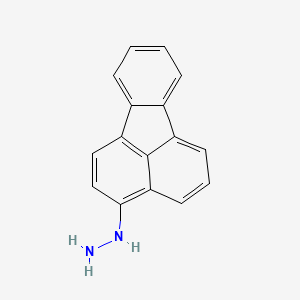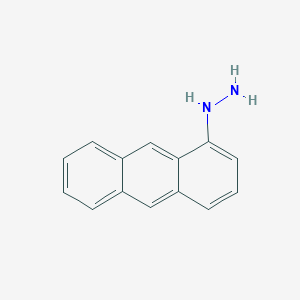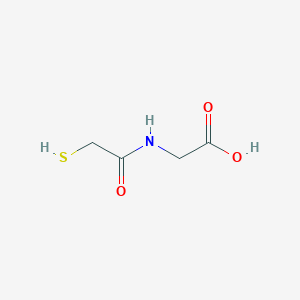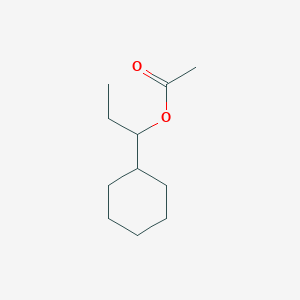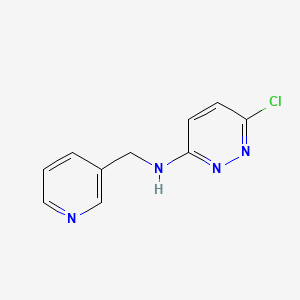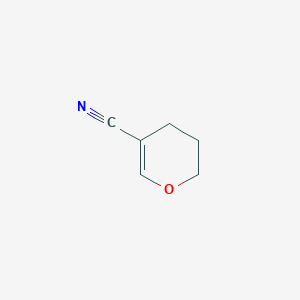
3,4-dihydro-2H-pyran-5-carbonitrile
概要
説明
3,4-dihydro-2H-pyran-5-carbonitrile is a heterocyclic compound . The six-membered C5O ring has the unsaturation adjacent to oxygen . It is structurally similar to cyclohexene, an important molecule in stereochemistry .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrans can be achieved via a catalytic multicomponent reaction . In this transformation, the conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction has been successfully utilized to synthesize 3,4-dihydro-2H-pyrans in accordance with a simple and environmentally benign procedure .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H8O . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, the reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 84.1164 . The IUPAC Standard InChI is InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 .科学的研究の応用
Photovoltaic Applications
Photovoltaic Properties of Pyranoquinoline Derivatives : Research on 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) and its chlorophenyl variant has shown their potential in the fabrication of organic-inorganic photodiode devices. These compounds exhibit photovoltaic properties, making them suitable for use in photodiodes due to their ability to generate photocurrent under illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular and Crystal Structure Analysis
Structural Insights from X-ray Diffraction : The molecular and crystal structures of derivatives like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile have been elucidated using X-ray diffraction analysis. Such studies provide valuable information on the conformation and crystalline arrangement of these compounds, which is essential for understanding their chemical behavior and potential applications in material science (Jansone et al., 2007).
Synthetic Chemistry Applications
Regioselective Synthesis : The synthesis of 4,5-dihydrofuran-3- and 2H-pyran-5-carbonitriles through a three-component condensation demonstrates the versatility of 3,4-dihydro-2H-pyran-5-carbonitrile derivatives in synthetic chemistry. This method allows for the efficient creation of complex molecules with potential applications in medicinal chemistry and materials science (Demidov et al., 2021).
Material Science
Optical and Structural Properties of Pyranoquinoline Derivatives : Investigations into the structural and optical properties of specific pyranoquinoline derivatives have shown their potential in various material science applications. These studies offer insights into the compounds' polycrystalline nature, optical band gaps, and electron transition types, which are crucial for their application in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence Applications
Substituent-Dependent Tunable Fluorescence : Thieno[3,2-c]pyrans, closely related to this compound derivatives, exhibit tunable fluorescence based on substituent variations. This property is significant for applications in sensing, imaging, and optoelectronic devices, where fluorescence behavior can be tailored for specific uses (Sahu et al., 2014).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways depending on their specific chemical structure and the presence of functional groups .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds can have various effects at the molecular and cellular level, depending on their specific chemical structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 3,4-dihydro-2H-pyran-5-carbonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, it’s known that similar compounds can be stored in a dry environment and under -20°C to maintain their stability .
特性
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRPVMXEZMTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3,4-dihydro-2H-pyran-5-carbonitriles?
A1: A prevalent synthetic strategy utilizes Hetero-Diels-Alder reactions. [, , , ] This approach involves reacting an electron-deficient alkene, such as a 3-aryl-2-cyano-2-propenoate or a 3-aryl-2-benzoyl-2-propenenitrile, with an enol ether as the diene. This reaction proceeds with high regio- and diastereoselectivity, yielding substituted 3,4-dihydro-2H-pyran-5-carbonitriles. [, , , ] Another method involves a tandem Michael addition/asymmetric transfer hydrogenation/cyclization reaction catalyzed by a bifunctional Noyori-Ikariya type catalyst. []
Q2: Why are 3,4-dihydro-2H-pyran-5-carbonitriles considered valuable synthetic intermediates?
A2: The presence of the dihydropyran ring, the cyano group, and the possibility for diverse substituents makes these compounds highly versatile. [] They can be readily transformed into a variety of useful building blocks. For example, they can be hydrolyzed to aldehydes or ketones, alcoholized to acetals, decarboxylated to γ-cyano acetals, and further reduced to δ-amino acetals or acetals of β-amino acid esters. []
Q3: Can you provide an example of how the stereochemistry of 3,4-dihydro-2H-pyran-5-carbonitriles influences their reactivity?
A3: In the synthesis of 2,4,6-triaryl-3,4-dihydro-2H-pyran-5-carbonitriles using 3-aryl-2-benzoyl-2-propenenitriles and styrenes, both cis and trans diastereomers are formed. [] The ratio of these isomers depends on the substituents on the styrene and can influence further reactions of these cycloadducts.
Q4: Are there computational studies related to the formation of 3,4-dihydro-2H-pyran-5-carbonitriles?
A4: While the provided abstracts do not mention specific computational studies, computational chemistry tools could be employed to investigate the mechanism of the Hetero-Diels-Alder reactions leading to these compounds. [, , , ] Exploring the transition states and intermediates could provide insights into the observed regio- and diastereoselectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





